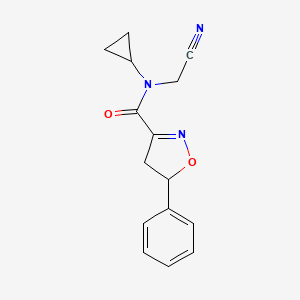

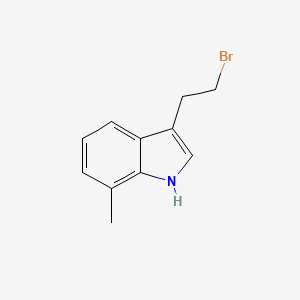

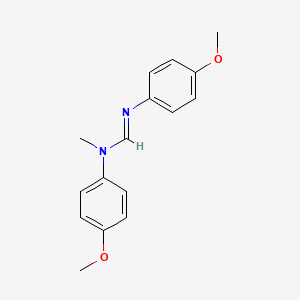

![molecular formula C17H16F2N4O B2920401 2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide CAS No. 1797636-49-7](/img/structure/B2920401.png)

2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a family of compounds that have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have been used in the study of intracellular processes, chemosensors, and the progress of organic materials .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines have a small size based on [5,6]-fused N-heterocyclic systems . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned, with properties such as absorption and emission behaviors being improved by electron-donating groups (EDGs) at position 7 on the fused ring .Wissenschaftliche Forschungsanwendungen

Enaminones as Building Blocks for Synthesis

Enaminones have been synthesized as key intermediates for producing substituted pyrazoles with potential antitumor and antimicrobial activities. This exploration includes reactions with active methylene compounds and aliphatic amines to yield various derivatives, demonstrating inhibition effects against human breast cell lines and liver carcinoma comparable to 5-fluorouracil, highlighting their significance in medicinal chemistry research (S. Riyadh, 2011).

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolopyrimidines derivatives has been synthesized, showcasing anticancer and anti-5-lipoxygenase activities. These compounds, designed through condensation reactions and evaluated for their cytotoxic and enzyme inhibition capabilities, present a structured exploration into their potential use as therapeutic agents against cancer and inflammation (A. Rahmouni et al., 2016).

Fused Heterocycles Incorporating Trifluoromethyl Moiety

The microwave-assisted synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, emphasizes the introduction of the trifluoromethyl group into these compounds. This process highlights the compound's relevance in generating novel chemical entities with potential biological applications (M. Shaaban, 2008).

Positron Emission Tomography (PET) Imaging Agents

18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been developed for tumor imaging with PET, indicating their significant role in diagnostic research. Modifications to improve biological behavior and enhance tumor uptake kinetics suggest these compounds as valuable tools in the non-invasive diagnosis of cancer (Jingli Xu et al., 2012).

Cognitive Impairment Treatment

Research into 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors identifies a clinical candidate for treating cognitive deficits associated with various diseases. This investigation underscores the therapeutic potential of these compounds in addressing central nervous system disorders (Peng Li et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have emerged as an attractive alternative due to their small size, efficient synthetic approaches, easy functionalization methodologies, and excellent fluorescence properties . They have potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O/c1-11-8-15-21-9-12(10-23(15)22-11)4-3-7-20-17(24)16-13(18)5-2-6-14(16)19/h2,5-6,8-10H,3-4,7H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEGOIYIEWALMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

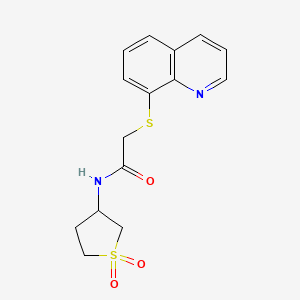

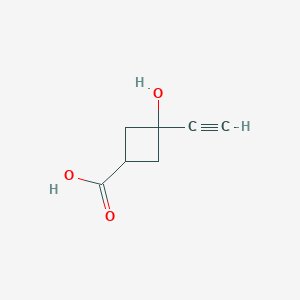

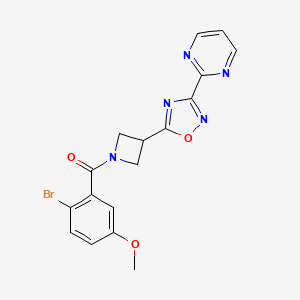

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)

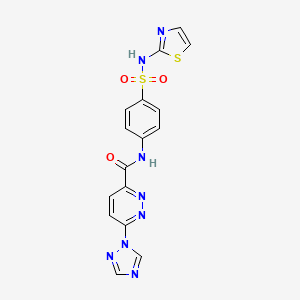

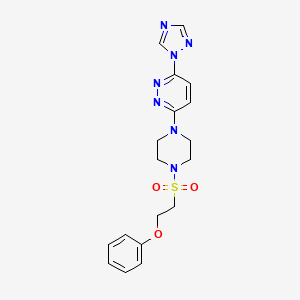

![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)

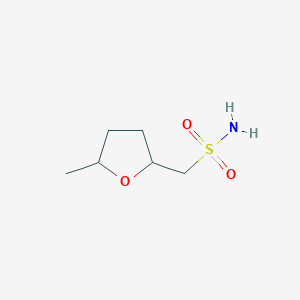

![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)